Cobinamide dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
13497-85-3 |
|---|---|
Molecular Formula |
C63H91CoN13O14P.H2O |
Molecular Weight |
990.1 g/mol |
IUPAC Name |
cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C48H73N11O8.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);/q;+3/p-1 |
InChI Key |
FEESAGIUMZGLMF-JFYQDRLCSA-M |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NC[C@@H](C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
physical_description |
Solid |
Synonyms |
cobinamide cobinamide dihydrate diaquocobinamide |
Origin of Product |
United States |
Elucidating the Biosynthetic Pathways of Cobinamide Dihydrate
De Novo Biosynthesis of the Corrin (B1236194) Ring Precursors to Cobinamide Dihydrate
The journey to cobinamide begins with the synthesis of the foundational tetrapyrrolic structure, the corrin ring. This process starts from uroporphyrinogen III (Uro'gen III), a common precursor for heme, chlorophyll, and siroheme (B1205354). wikipedia.orgmdpi.com From this critical juncture, the pathway to cobalamin diverges, embarking on a series of complex enzymatic modifications. wikipedia.org
Aerobic Biosynthetic Route Pathways and Key Intermediates
The aerobic pathway, found in organisms like Pseudomonas denitrificans, is characterized by the late insertion of cobalt and a requirement for molecular oxygen. wikipedia.orgmdpi.com The biosynthesis of the corrin ring in this pathway involves approximately 30 enzymatic steps. mdpi.comnih.gov
The initial steps involve the sequential methylation of Uro'gen III. wikipedia.org The enzyme CobA, a methyltransferase, adds two methyl groups to Uro'gen III at positions C2 and C7, forming precorrin-2. mdpi.comnih.govnih.gov This is followed by another methylation at C20 by CobI, yielding precorrin-3A. nih.gov A subsequent monooxygenase, CobG, utilizes molecular oxygen to facilitate ring contraction, a key step in forming the corrin macrocycle. mdpi.com The transformation continues through a series of methylated intermediates, including precorrin-3B, precorrin-4, precorrin-5, precorrin-6A, and precorrin-8, ultimately leading to the formation of hydrogenobyrinic acid. wikipedia.orgnih.gov Cobalt is then inserted into hydrogenobyrinic acid to form cobyrinic acid. wikipedia.org
Table 1: Key Intermediates and Enzymes in the Aerobic Biosynthesis of the Corrin Ring
| Intermediate | Enzyme(s) | Function |
| Uroporphyrinogen III | - | Starting macrocycle |
| Precorrin-2 | CobA (Uro'gen III C-methyltransferase) | Methylation at C2 and C7 |
| Precorrin-3A | CobI (Precorrin-2 C20-methyltransferase) | Methylation at C20 |
| Precorrin-3B | CobG (Precorrin-3B synthase) | Oxygen-dependent ring contraction initiation |
| Precorrin-4 | CobJ (Precorrin-3B C17-methyltransferase) | Methylation at C17 |
| Precorrin-5 | CobM (Precorrin-4 C11-methyltransferase) | Methylation at C11 |
| Precorrin-6A | CobF | Ring contraction and methylation at C1 |
| Hydrogenobyrinic acid | CobL, CobH | Further methylations and modifications |
| Cobyrinic acid | Cobalt chelatase | Insertion of cobalt |
This table provides a simplified overview of the key steps and is not exhaustive.
Anaerobic Biosynthetic Route Pathways and Key Intermediates
The anaerobic pathway, observed in bacteria such as Salmonella enterica and Bacillus megaterium, is distinguished by the early insertion of cobalt into the macrocycle and proceeds without the need for molecular oxygen. wikipedia.orgmdpi.comontosight.ai Many of the intermediates in this pathway are highly unstable and oxygen-sensitive, which has made their characterization challenging. nih.govpnas.org
In this route, cobalt is inserted into precorrin-2, the last common intermediate with the siroheme pathway, to form cobalt-precorrin-2. mdpi.comnih.gov The subsequent steps largely parallel the aerobic pathway in terms of chemical transformations, but with different enzymes. pnas.org For instance, instead of the single enzyme CobF used in the aerobic pathway for ring contraction, the anaerobic route employs two distinct enzymes, CbiG and CbiD. pnas.org The pathway proceeds through intermediates like cobalt-precorrin-3, cobalt-precorrin-4, cobalt-precorrin-5A, cobalt-precorrin-5B, cobalt-precorrin-6A, cobalt-precorrin-6B, and cobalt-precorrin-8, culminating in the formation of cobyrinic acid. pnas.org
Table 2: Key Intermediates and Enzymes in the Anaerobic Biosynthesis of the Corrin Ring
| Intermediate | Enzyme(s) | Function |
| Uroporphyrinogen III | - | Starting macrocycle |
| Precorrin-2 | CysG (multifunctional) | Methylation at C2 and C7 |
| Cobalt-precorrin-2 | CbiK/X (Cobalt chelatase) | Insertion of cobalt |
| Cobalt-precorrin-3 | CbiL | Methylation |
| Cobalt-precorrin-4 | CbiH | Ring contraction related step |
| Cobalt-precorrin-5B | CbiG, CbiD | Ring contraction |
| Cobalt-precorrin-6A/B | CbiJ | Reduction |
| Cobalt-precorrin-8 | CbiE, CbiT, CbiC | Methylations and decarboxylation |
| Cobyrinic acid | CbiA | Final amide formations |
This table presents a summary of the key stages; the exact sequence and enzymes can vary between organisms.
Enzymatic Transformations Leading to this compound Formation
Once cobyrinic acid is synthesized, both the aerobic and anaerobic pathways converge. mdpi.com The subsequent steps involve a series of amidations and the attachment of an aminopropanol (B1366323) side chain to complete the formation of cobinamide.
Cob(I)alamin Adenosyltransferase Activity (EC 2.5.1.17) in this compound Synthesis
Cob(I)alamin adenosyltransferase, also known as ATP:corrinoid adenosyltransferase, is a crucial enzyme that catalyzes the transfer of an adenosyl group from ATP to the cobalt ion of a corrinoid. wikipedia.orgresearchgate.netnih.gov This reaction is essential for the formation of adenosylcobalamin, the active coenzyme form. The enzyme can act on various corrinoid substrates, including cobinamide, converting it to adenosylcobinamide. ucdavis.eduecmdb.ca This adenosylation step is critical in both de novo synthesis and salvage pathways. nih.gov In Salmonella typhimurium, the CobA enzyme is responsible for this activity. wikipedia.orgnih.gov In Pseudomonas denitrificans, the homologous enzyme is CobO. researchgate.netnih.gov These enzymes are vital for preparing the corrinoid for the subsequent steps of nucleotide loop assembly. ucdavis.edu
Cobinamide-Phosphate Synthase (CbiB, EC 6.3.1.10) Catalysis in this compound Pathway Integration
Cobinamide-phosphate synthase (CbiB) is an enzyme that plays a key role in the anaerobic biosynthesis and salvage pathways of cobalamin. nih.govwikipedia.org It catalyzes the condensation of adenosylcobyric acid with (R)-1-amino-2-propanol O-2-phosphate to form adenosylcobinamide phosphate (B84403). wikipedia.orgwikipedia.orgexpasy.org This reaction represents the final step in the de novo synthesis of the corrin ring structure before the assembly of the nucleotide loop. nih.gov The substrate (R)-1-amino-2-propanol O-2-phosphate is synthesized from L-threonine phosphate by the enzyme CobD. wikipedia.orgwikipedia.org In some archaea, CbiB is also involved in a salvage pathway where it converts adenosylcobyric acid, generated from the hydrolysis of adenosylcobinamide by the enzyme CbiZ, into adenosylcobinamide-phosphate. microbialtec.compnas.orgnih.gov
This compound in Cobalamin Salvage and Remodeling Pathways
Many prokaryotes are unable to synthesize cobalamin de novo but possess the machinery to salvage and utilize incomplete corrinoids like cobinamide from their environment. wikipedia.orgnih.govnih.gov These salvage pathways typically involve the uptake of cobinamide, its adenosylation by Cob(I)alamin adenosyltransferase, and then its conversion to adenosylcobinamide phosphate, which can then enter the final stages of cobalamin biosynthesis. nih.govpnas.orgnih.gov
Cobamide remodeling is another important process where an organism modifies an existing cobamide, often by replacing the lower ligand, to suit its specific enzymatic needs. nih.govnih.govresearchgate.net In some remodeling pathways, cobamides are first cleaved to produce intermediates like cobinamide-phosphate or cobyric acid. nih.gov For instance, the enzyme CbiR can cleave a cobamide to produce cobinamide-phosphate. nih.gov In Vibrio cholerae, a direct remodeling pathway has been identified where the enzyme CobS can directly exchange the lower ligand of a cobamide without prior cleavage to a cobinamide intermediate. nih.govresearchgate.net These salvage and remodeling strategies highlight the central role of cobinamide as a versatile precursor in the diverse metabolic landscape of cobalamin utilization. asm.orgsemanticscholar.orgnih.gov
Mechanisms of this compound Assimilation in Prokaryotic Systems
Prokaryotes have developed sophisticated mechanisms, known as salvaging pathways, to assimilate incomplete corrinoids like cobinamide from their environment. pnas.orgnih.gov These pathways allow organisms that cannot synthesize the complex corrin ring de novo to produce functional coenzymes. pnas.orgresearchgate.net In bacteria, the assimilation of cobinamide is a critical part of the nucleotide loop assembly (NLA) pathway, which is responsible for attaching the lower ligand base. researchgate.netasm.org
The process often begins with the transport of cobinamide into the cell, which can be facilitated by specific transporters like the corrinoid-specific ABC transporter BtuCD found in the inner membrane of some bacteria. researchgate.net Once inside the cell, the pathway for converting cobinamide diverges between different prokaryotic domains.
In many bacteria, such as Salmonella enterica, the salvaging of cobinamide requires its initial adenosylation to form adenosylcobinamide (AdoCbi). pnas.org This step is followed by phosphorylation of AdoCbi to yield adenosylcobinamide-phosphate (AdoCbi-P), a key intermediate in the de novo biosynthetic pathway. pnas.org This phosphorylation is catalyzed by the kinase activity of a bifunctional enzyme, ATP:AdoCbi kinase/GTP:AdoCbi-GDP guanylyltransferase, known as CobU in S. enterica. pnas.orgnih.gov
In contrast, archaea employ a different strategy for cobinamide salvaging. pnas.org They utilize an amidohydrolase enzyme, CbiZ, to cleave the aminopropanol moiety from adenosylcobinamide, which yields adenosylcobyric acid (AdoCby). pnas.orgnih.gov AdoCby is a direct intermediate of the de novo coenzyme B12 biosynthetic pathway. nih.gov This two-step process in archaea, involving CbiZ and then the AdoCbi-P synthase (CbiB) enzyme, ultimately converts AdoCbi to AdoCbi-P. pnas.org The presence of a cbiZ ortholog in all B12-producing archaeal genomes suggests this is a conserved archaeal strategy for cobinamide assimilation. pnas.orgnih.gov
Some bacteria can also utilize a CbiZ-dependent pathway, not just for salvaging but for remodeling existing cobamides to suit their specific metabolic needs. asm.orgdrexel.edu This flexibility, with the presence of both CobU and CbiZ in some organisms like Rhodobacter sphaeroides, likely provides a significant advantage in adapting to the availability of different corrinoid precursors in their environment. asm.org
Cobinamide/Cobamide Amidohydrolase (CbiZ) Functionality and Substrate Specificity
The CbiZ enzyme is an amidohydrolase that plays a crucial role in both corrinoid salvaging and cobamide remodeling pathways. pnas.orgdrexel.eduresearchgate.net Its primary function is to cleave the amide bond that connects the aminopropanol arm to the D ring of the corrin macrocycle. researchgate.netresearchgate.net When acting on cobinamide, this reaction releases the aminopropanol group, producing cobyric acid. pnas.orgresearchgate.net When the substrate is a complete cobamide, CbiZ cleaves the entire nucleotide loop, also yielding cobyric acid, which can then be used to build a new cobamide with a different lower ligand. drexel.edunih.gov This remodeling allows microorganisms to convert available but incompatible cobamides into the specific forms required by their enzymes. nih.govasm.orgnih.gov
The substrate specificity of CbiZ varies significantly across different prokaryotic species, suggesting evolutionary adaptation to the types of cobamides prevalent in their respective environments. drexel.edunih.gov
Archaeal CbiZ: The CbiZ enzyme from the methanogenic archaeon Methanosarcina mazei was shown to convert adenosylcobinamide (AdoCbi) into adenosylcobyric acid (AdoCby) with a specific activity of 6.4 µmol per minute per mg of protein. pnas.orgresearchgate.net It can also use dicyanocobinamide ((CN)₂Cbi) as a substrate, although the activity is reduced. pnas.orgresearchgate.net The homolog from Methanopyrus kandleri displayed high activity when cobalamin (Cbl) was the substrate. nih.gov
Rhodobacter sphaeroides CbiZ: In contrast, the CbiZ from the bacterium R. sphaeroides is essential for remodeling adenosylpseudocobalamin (AdopseudoCbl), which contains adenine (B156593) as its lower ligand. nih.gov This enzyme hydrolyzes AdopseudoCbl to cobyric acid at a rate of 70 ± 4 nmol min⁻¹ mg⁻¹ protein but shows no detectable activity with adenosylcobalamin (AdoCbl), which has 5,6-dimethylbenzimidazole (B1208971) (DMB) as its lower ligand. nih.gov This specificity is critical for the bacterium's ability to grow on acetate, a process that requires AdoCbl. nih.gov
Other Bacterial CbiZs: Research on CbiZ from other bacteria has revealed broader substrate ranges. drexel.edu CbiZ homologs from Bacillus badius and Rossellomorea vietnamensis are capable of cleaving not only cobinamide but also a variety of cobamides, including cobalamin, pseudocobalamin, and p-cresolylcobamide. drexel.edu Furthermore, two distinct CbiZ enzymes from Sporomusa ovata have demonstrated different cobamide specificities when tested in a heterologous expression system. drexel.edu
The presence of the cbiZ gene in a genome, found in approximately 7% of sequenced bacterial genomes, can serve as an indicator that the organism either has cobamide-dependent enzymes with specific lower ligand requirements or inhabits an environment where it must remodel available cobamides for its physiological needs. nih.gov
| Organism | Substrate | Product | Specific Activity | Reference |
|---|---|---|---|---|
| Methanosarcina mazei | Adenosylcobinamide (AdoCbi) | Adenosylcobyric acid (AdoCby) | 6.4 µmol min⁻¹ mg⁻¹ | pnas.orgresearchgate.net |
| Methanosarcina mazei | Dicyanocobinamide ((CN)₂Cbi) | Cobyric Acid (Cby) | 2.1 µmol min⁻¹ mg⁻¹ | researchgate.net |
| Rhodobacter sphaeroides | Adenosylpseudocobalamin (AdopseudoCbl) | Cobyric Acid (Cby) | 70 ± 4 nmol min⁻¹ mg⁻¹ | nih.gov |
| Rhodobacter sphaeroides | Adenosylcobinamide (AdoCbi) | Cobyric Acid (Cby) | 20 ± 2 nmol min⁻¹ mg⁻¹ | nih.gov |
| Rhodobacter sphaeroides | Adenosylcobalamin (AdoCbl) | No Product Observed | No Activity | nih.gov |
Role of CobT Enzyme in Lower Ligand Activation and Integration into this compound Derivatives
The enzyme nicotinate-nucleotide:5,6-dimethylbenzimidazole (DMB) phosphoribosyltransferase, commonly known as CobT, plays a pivotal role in the final stages of cobamide biosynthesis. researchgate.netwikipedia.orgnih.gov Its function is to activate the lower ligand base prior to its attachment to the cobinamide backbone, a crucial step in forming a complete cobamide like cobalamin. iiserpune.ac.iniiserpune.ac.inasm.org CobT is a phosphoribosyltransferase (PRTase) that catalyzes the transfer of a phospho-D-ribosyl group from a donor molecule to the lower ligand base. researchgate.netnih.gov
In many bacteria, such as Salmonella enterica, the cosubstrate for this reaction is nicotinate (B505614) mononucleotide (NaMN). researchgate.netasm.org CobT facilitates a nucleophilic substitution reaction where it transfers the phosphoribosyl moiety of NaMN to the N1 position of DMB. researchgate.netnih.gov This reaction proceeds with an inversion of configuration at the anomeric carbon, resulting in the formation of a unique α-glycosidic bond and yielding α-ribazole-5'-phosphate (α-RP), the activated form of the DMB base. researchgate.netwikipedia.orgacs.org Nicotinic acid is released as the other product. researchgate.net
The CobT enzyme exhibits considerable promiscuity, both in the range of substrates it can accept and in its regiospecificity. iiserpune.ac.inacs.org While DMB is the classic lower ligand for vitamin B12, bacterial CobT enzymes can activate a wide variety of other aromatic compounds, including different benzimidazole (B57391) derivatives, purines, and phenols. iiserpune.ac.indrugbank.com This catalytic flexibility is a major contributor to the structural diversity of cobamides found in nature. acs.orgnih.gov
Furthermore, when presented with an asymmetric benzimidazole substrate, some CobT homologs can catalyze phosphoribosylation at different nitrogen atoms, leading to the formation of distinct isomeric products. acs.org For instance, studies on CobT homologs from different bacteria showed they produced varying ratios of isomeric products from the same asymmetric benzimidazole, with some favoring a single isomer while others created a mixture. acs.org This regiospecificity can have biological consequences, as different cobamide isomers may exhibit unequal activity as cofactors for specific enzymes. acs.org
Based on the gene neighborhood of the encoding cobT gene, CobT homologs have been classified into different types (e.g., CobT1, CobT2, CobT3) which can exhibit different substrate preferences. iiserpune.ac.in For example, a study of homologs from obligate anaerobes showed that CobT1 enzymes regiospecifically activate 5-hydroxybenzimidazole (B117332) (5-OHBza), whereas a CobT3 homolog showed a preference for DMB. iiserpune.ac.innih.gov This demonstrates that an organism may possess multiple functional CobT enzymes with distinct activities, further expanding its capacity to synthesize or remodel various cobamides. iiserpune.ac.in
| CobT Homolog Source/Type | Substrate(s) | Key Characteristic | Reference |
|---|---|---|---|
| Salmonella enterica | DMB, NaMN | Catalyzes the synthesis of α-ribazole-phosphate (α-RP). Can also use NAD⁺ as a cosubstrate. | researchgate.netasm.org |
| Moorella thermoacetica (CobT1 type) | 5-hydroxybenzimidazole (5-OHBza) | Regiospecifically activates 5-OHBza to form the 5-OHBza-ribotide isomer as the sole product. | iiserpune.ac.innih.gov |
| CobT3 Homolog (from obligate anaerobe) | DMB | Shows a substrate preference for DMB over 5-OHBza. | iiserpune.ac.in |
| General Bacterial CobT | Asymmetric benzimidazoles | Exhibits relaxed regiospecificity, capable of forming isomeric products by acting on different nitrogen atoms. | acs.org |
Advanced Methodologies for Chemical Synthesis and Derivatization of Cobinamide Dihydrate
Strategies for Chemical Cleavage of Cobalamin to Obtain Cobinamide Dihydrate
The primary route for obtaining this compound involves the chemical cleavage of the more readily available cobalamin. This process selectively removes the 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop from the cobalamin structure, yielding the cobinamide core. researchgate.net
Cyanide-Mediated Cleavage Protocols
A widely employed method for the synthesis of cobinamide involves the cyanide-mediated cleavage of vitamin B12. This protocol leverages the high affinity of cyanide ions for the cobalt center of the corrin (B1236194) ring. nih.gov The reaction typically involves treating cyanocobalamin (B1173554) (vitamin B12) with an excess of a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent like ethanol (B145695). nih.gov The cyanide ions displace the DMB nucleotide, resulting in the formation of dicyanocobinamide. Subsequent hydration of this intermediate yields this compound.
Key parameters influencing the efficiency of this reaction include the concentration of cyanide, reaction temperature, and duration. Optimization of these factors is crucial for maximizing the yield and purity of the desired product.
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
To improve the efficiency and reduce the reaction times associated with traditional cyanide-mediated cleavage, microwave-assisted synthesis has emerged as a powerful tool. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the rate of chemical reactions. mdpi.comscielo.org.mx
In the context of cobinamide synthesis, microwave-assisted methods have been shown to dramatically shorten the reaction time from hours to minutes while achieving high yields. nih.govnih.gov For instance, a procedure involving the treatment of vitamin B12 with sodium cyanide in ethanol under microwave irradiation at 120°C for 10 minutes has been reported to produce dicyanocobinamide with a 94% yield. nih.govnih.gov This enhanced efficiency makes microwave-assisted synthesis an attractive alternative to conventional heating methods for the preparation of cobinamide. rsc.orgfoliamedica.bg
Purification and Recrystallization Techniques for this compound Purity Enhancement
Obtaining high-purity this compound is essential for its use in research and potential therapeutic applications. Following the initial synthesis, purification is typically achieved through techniques such as column chromatography and recrystallization. nih.govemu.edu.tr
Normal-phase silica (B1680970) column chromatography can be used to separate the desired dicyanocobinamide from unreacted starting materials and byproducts. nih.gov The selection of an appropriate solvent system (mobile phase) is critical for effective separation. emu.edu.tr
Recrystallization is a powerful technique for further purifying the isolated product. researchgate.netillinois.edu This method relies on the principle that the solubility of a compound in a solvent is temperature-dependent. emu.edu.tr A suitable solvent or solvent mixture is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. For cobinamide, recrystallization from a methanol/water mixture under an inert atmosphere has been reported to yield needle-like crystals of the dihydrate form. The purity of the recrystallized product can be assessed using various analytical techniques, including UV-Vis spectroscopy and X-ray diffraction.
Synthetic Approaches for Functionalizing and Conjugating this compound
The ability to functionalize and conjugate this compound opens up possibilities for developing novel therapeutic agents and research tools. These modifications often target the peripheral functional groups of the corrin ring or the axial coordination sites of the central cobalt atom.
Activation Chemistries for this compound Ligand Exchange
The cobalt ion in cobinamide can coordinate with two axial ligands. researchgate.net This property allows for ligand exchange reactions, where one or both of the axial ligands are replaced with other functional molecules. savemyexams.com Activation of the cobinamide is often the first step in this process.
One common activation strategy involves the use of coupling agents like 1,1'-carbonyldi(1,2,4-triazole) (CDT). nih.govacs.org CDT reacts with the hydroxyl group on the ribose moiety of cobinamide, forming a more reactive intermediate that can readily undergo nucleophilic substitution. nih.gov This activation chemistry provides a versatile platform for introducing a wide range of functionalities onto the cobinamide scaffold. The progress of these reactions can often be monitored by a distinct color change of the solution. acs.org
Development of Novel this compound-Linker Constructs
A key area of research is the development of this compound-linker constructs. nih.govacs.org These constructs consist of the cobinamide molecule attached to a linker, which can then be conjugated to other molecules of interest, such as peptides or proteins. nih.govplos.org The choice of linker is crucial as it can influence the properties of the final conjugate, including its solubility, stability, and biological activity. nih.gov
Researchers have synthesized a library of cobinamide-linker compounds with diverse chemical properties, including varying degrees of hydrophobicity, amphiphilicity, and rigidity. nih.govacs.org The synthesis typically involves the reaction of an activated cobinamide derivative with a bifunctional linker molecule. nih.gov These pre-functionalized cobinamide-linker constructs serve as versatile building blocks for the creation of targeted therapeutic and diagnostic agents. nih.gov
Molecular Interactions and Coordination Chemistry of Cobinamide Dihydrate
Cobalt Coordination Sphere Dynamics in Cobinamide Dihydrate
The central cobalt atom in this compound is typically in the +3 oxidation state, residing within the plane of the corrin (B1236194) ring. escholarship.org This configuration is a key difference from cobalamin, where the cobalt is pulled out of the plane by the axial 5,6-dimethylbenzimidazole (B1208971) (DMB) ligand. escholarship.org The absence of the DMB nucleotide loop in cobinamide allows for more flexible coordination at the lower axial position, significantly influencing its ligand binding affinities and reaction mechanisms. escholarship.orgnih.gov
The coordination sphere of cobinamide in an aqueous solution is dynamic and pH-dependent. In neutral aqueous solutions, it primarily exists as an aquahydroxocobinamide complex, denoted as (H₂O)(HO⁻)Cbi. researchgate.netresearchgate.net The cobalt(III) ion is an octahedral complex, with the four equatorial positions occupied by the nitrogen atoms of the corrin ring. researchgate.netuserapi.com The two axial positions are occupied by water and a hydroxide (B78521) ion. This equilibrium between aquated and hydroxo forms is a crucial aspect of its coordination dynamics, influencing which species will be displaced upon the introduction of other ligands.
The geometry of the inner coordination sphere of the cobalt center is a determining factor in its reactivity. The bond lengths and angles of the axial ligands are particularly important. researchgate.net The flexibility of the corrin ring and the lack of the bulky DMB ligand allow cobinamide to accommodate a variety of ligands of different sizes and electronic properties, leading to a diverse range of coordination complexes.
Ligand Binding Specificity and Affinity of this compound
Cobinamide demonstrates a high affinity for a range of ligands, a property that is significantly enhanced compared to cobalamin due to the absence of the DMB ligand. nih.gov This section explores the specifics of its interactions with cyanide, hydrogen sulfide (B99878), and other small molecules.
Cobinamide is recognized for its exceptionally high affinity for cyanide ions. escholarship.orgnih.gov The reaction proceeds in a stepwise manner, with the coordination of two cyanide ions to the cobalt center. The initial binding of the first cyanide ion to form monocyanocobinamide is extremely favorable, with a reported binding affinity of 10¹⁴ M⁻¹. escholarship.org The second cyanide ion then binds to form dicyanocobinamide, with a binding affinity of 10⁸ M⁻¹. escholarship.org
The mechanism involves the displacement of the axial water and hydroxide ligands by cyanide. Spectrophotometric studies show a distinct spectral shift upon cyanide binding, which can be used to quantify cyanide concentrations. escholarship.org The high affinity and rapid binding kinetics make cobinamide a potent cyanide scavenger. nih.govresearchgate.net The formation of the stable dicyanocobinamide complex effectively sequesters the toxic cyanide ion. researchgate.net
Table 1: Cyanide Binding Affinities for Cobinamide
| Step | Reaction | Binding Affinity (M⁻¹) | Reference |
|---|---|---|---|
| 1 | (H₂O)₂Cbi³⁺ + CN⁻ ⇌ (H₂O)(CN)Cbi²⁺ + H₂O | 10¹⁴ | escholarship.org |
| 2 | (H₂O)(CN)Cbi²⁺ + CN⁻ ⇌ (CN)₂Cbi⁻ + H₂O | 10⁸ | escholarship.org |
The interaction between diaquacobinamide ((H₂O)₂Cbi³⁺) and hydrogen sulfide (H₂S) is a complex process involving both coordination and redox chemistry. nih.govnih.gov A detailed kinetic study revealed a multi-step reaction mechanism that is pH-dependent. nih.govresearchgate.netnih.gov
The reaction proceeds through three main steps:
Formation of sulfide complexes: Initially, hydrogen sulfide binds to the cobalt center, forming different complexes depending on the pH, such as (HO⁻)(HS⁻)Cbi(III), (H₂O)(HS⁻)Cbi(III), and (HS⁻)₂Cbi(III). nih.govnih.gov
Inner-sphere electron transfer (ISET): In the complexes with a single coordinated hydrosulfide (B80085) (HS⁻) ligand, an inner-sphere electron transfer occurs. This reduces the cobalt from Co(III) to Co(II), forming a reduced cobinamide complex, [(H)S]Cbi(II). Notably, this electron transfer does not happen in the (HS⁻)₂Cbi(III) complex. nih.govnih.gov
Addition of a second hydrogen sulfide molecule: A second molecule of hydrogen sulfide then adds to the reduced cobinamide complex. nih.govnih.gov
The final product of this reaction is primarily a complex of cobinamide(II) with the anion-radical SSH₂⁻, and this product is independent of the pH over a wide range. nih.govnih.gov The binding affinity of cobinamide for hydrogen sulfide has been determined to be K = 5.27 x 10⁸ M⁻¹. escholarship.org This strong binding affinity underscores its potential as a hydrogen sulfide scavenger.
Cobinamide also interacts with other small signaling molecules like nitric oxide (NO). It has been shown to be an effective scavenger of NO, both intra- and extracellularly. nih.gov Cobinamide binds NO with high affinity, which can reverse NO-stimulated physiological processes. researchgate.netnih.gov
The interaction is not a simple binding event. Aquocobalamin (and by extension, aquacobinamide) can be reduced by nitric oxide to form a Co(II) species. supp.ai The resulting Co(II)-nitrosyl complex can then slowly oxidize to a Co(III)-nitrosyl complex. researchgate.net This reactivity with NO suggests that cobinamide can modulate NO signaling pathways. nih.govnih.gov The ability of cobinamide to both scavenge NO and inhibit nitric oxide synthase (NOS) activity makes it a bifunctional agent in the NOS/NO system. nih.gov
Kinetic and Equilibrium Studies of Hydrogen Sulfide Binding by this compound
Protein-Cobinamide Dihydrate Complexation and Its Biochemical Ramifications
The interaction of cobinamide with proteins, particularly serum albumins, can significantly alter its reactivity and bioavailability.
Cobinamides, including aquahydroxocobinamide, have been shown to bind to bovine serum albumin (BSA). researchgate.net The binding of (H₂O)(HO⁻)Cbi to BSA occurs at a nearly equimolar ratio. The proposed mechanism involves a two-step process: the initial coordination of an amino group from a lysine (B10760008) side chain of BSA to the Co(III) center, followed by a further stabilization of the resulting complex. researchgate.net
This complexation has a significant impact on the reactivity of cobinamide towards other ligands. For instance, the (H₂O)(HO⁻)Cbi-BSA and (H₂O)(NO₂⁻)Cbi-BSA complexes bind cyanide at a significantly slower rate than the free cobinamide species. researchgate.net This suggests that the binding to BSA can modulate the ligand-scavenging properties of cobinamide.
Interestingly, different forms of cobinamide may bind to different sites on BSA. Spectrofluorimetric titration has indicated that (H₂O)(CN⁻)Cbi and (H₂O)(HO⁻)Cbi bind to different sites on the albumin molecule. researchgate.net The binding of (H₂O)(CN⁻)Cbi to BSA is faster and less tight compared to (H₂O)(HO⁻)Cbi. researchgate.net Furthermore, the reaction of the (H₂O)(CN⁻)Cbi-BSA complex with free cyanide is much faster than that of the (H₂O)(HO⁻)Cbi-BSA complex. researchgate.net The binding of cobinamide to serum albumin can also enhance its stability.
Influence of Protein Binding on this compound Ligand Reactivity
The interaction of this compound with proteins is a critical factor that modulates its coordination chemistry and the reactivity of its ligands. When cobinamide binds to a protein, its availability, stability, and chemical properties can be significantly altered, influencing its ability to interact with other molecules. nih.gov The protein, far from being a passive carrier, creates a unique microenvironment that can directly affect the cobalt center and its axial ligands. uzh.ch
Research into the complexation of cobinamide with serum proteins, such as bovine serum albumin (BSA), has provided detailed insights into how these interactions modify ligand reactivity. researchgate.net Studies have shown that the binding of various cobinamide forms to BSA primarily occurs through the coordination of amino groups from lysine side chains to the Co(III) center. researchgate.net This binding is not merely a simple association; it involves a two-step mechanism that includes the initial coordination followed by a stabilization of the resulting complex. researchgate.net
The consequence of this protein binding on ligand reactivity is profound. For instance, the reaction of aquahydroxocobinamide ((H₂O)(HO⁻)Cbi) and nitrocobinamide ((H₂O)(NO₂⁻)Cbi) with cyanide is significantly slower when they are bound to BSA compared to their free forms. researchgate.net This demonstrates that the protein scaffold can sterically hinder or electronically disfavor the approach and binding of incoming ligands like cyanide.
Interestingly, the specific form of the cobinamide complex influences both the binding site on the protein and the subsequent reactivity. Spectrofluorimetric titration has indicated that aquacyanocobinamide ((H₂O)(CN⁻)Cbi) and aquahydroxocobinamide bind to different sites on BSA. researchgate.net Furthermore, the reactivity of these protein-bound complexes varies. The complex formed between (H₂O)(CN⁻)Cbi and BSA reacts with free cyanide much more rapidly than the complex of (H₂O)(HO⁻)Cbi and BSA does. researchgate.net This highlights the nuanced control that protein binding exerts over the ligand exchange kinetics at the cobalt center.
The interaction is not limited to abundant serum proteins. Cobinamide, as a structural analog of vitamin B₁₂, also binds to specific transport proteins like haptocorrin. ethz.ch Recombinant haptocorrin has been shown to recognize and bind cobinamide, a crucial step for its transport and retention within biological systems. ethz.ch While bound to these transport proteins, the reactivity of cobinamide with other potential ligands is inherently governed by the binding pocket of the protein. nih.govderangedphysiology.com
This principle—that the protein environment dictates the reactivity of a bound metal complex—is a fundamental concept in bioinorganic chemistry. Studies on other metal-protein adducts have similarly shown that the chiral protein environment can selectively permit reactions with certain ligands while preventing others, a phenomenon termed post-protein-binding reactivity. uzh.ch
The table below summarizes key research findings on the interaction between different cobinamide forms and bovine serum albumin (BSA) and the resulting impact on reactivity.
| Cobinamide Form | Binding Characteristics with BSA | Influence on Reactivity Towards Cyanide |
|---|---|---|
| Aquahydroxocobinamide ((H₂O)(HO⁻)Cbi) | Binds at a near equimolar ratio, predominantly via lysine amino groups. researchgate.net | Binding to BSA significantly slows the rate of reaction with cyanide compared to the free form. researchgate.net |
| Nitrocobinamide ((H₂O)(NO₂⁻)Cbi) | Binding mechanism and reaction with BSA are similar to (H₂O)(HO⁻)Cbi. researchgate.net | Like the aquahydroxo- form, the BSA-bound complex reacts significantly slower with cyanide. researchgate.net |
| Aquacyanocobinamide ((H₂O)(CN⁻)Cbi) | Binds to a different site on BSA than (H₂O)(HO⁻)Cbi; coordination is faster and less tight. researchgate.net | The BSA-(H₂O)(CN⁻)Cbi complex reacts with cyanide much faster than the BSA-(H₂O)(HO⁻)Cbi complex. researchgate.net |
| Dicyanocobinamide ((CN⁻)₂Cbi) | Binding by BSA is relatively low; the interaction can lead to partial decyanation. researchgate.net | Reactivity is influenced by BSA-induced partial decyanation. researchgate.net |
The following table lists the proteins and other macromolecules discussed in relation to their interaction with cobinamide.
| Protein / Macromolecule | Nature of Interaction | Key Implication for Ligand Reactivity |
|---|---|---|
| Bovine Serum Albumin (BSA) | Complexation via coordination of lysine residues to the cobalt center. researchgate.net | Alters the rate of ligand exchange, generally slowing reactions with cyanide. researchgate.net |
| Haptocorrin (HC) | Specific binding as a baseless analogue of cobalamin. ethz.ch | Governs the transport and bioavailability of cobinamide, making protein-bound cobinamide the reactive species in certain biological contexts. nih.govethz.ch |
| RNA Aptamer | Binds cobinamide in a specific pocket, with affinity influenced by the ionic environment. nih.gov | Demonstrates that binding to macromolecules is a key determinant of ligand accessibility and stability. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Cobinamide Dihydrate
Chromatographic Separations for Cobinamide Dihydrate and Its Metabolites
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly powerful tools in this regard.
HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities and degradation products. openaccessjournals.comopenaccessjournals.com The development of a successful HPLC method involves the careful selection of several parameters to achieve optimal separation and detection. researchgate.netresearchgate.net
Method Development:
The development of a robust HPLC method hinges on the systematic optimization of chromatographic conditions. researchgate.net Key considerations include:
Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C8 and C18, are commonly used for the separation of corrinoids. openaccessjournals.comacs.org The selection depends on the specific properties of the analytes and the desired separation profile.
Mobile Phase Composition: The mobile phase, a mixture of solvents like water, acetonitrile, and methanol, is adjusted to control the retention and elution of this compound. openaccessjournals.comejgm.co.uk Gradient elution, where the mobile phase composition changes during the run, is often employed for complex samples containing compounds with a wide range of polarities. openaccessjournals.com
Detector Selection: UV-Vis detectors are frequently used, with monitoring at specific wavelengths (e.g., 254 nm and 350 nm) to detect and quantify the corrinoids based on their characteristic absorbance spectra. acs.org Diode array detectors (DAD) or photodiode array (PDA) detectors offer the advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment. ejgm.co.uk
Flow Rate and Temperature: These parameters are optimized to ensure good peak shape, resolution, and reproducibility. ejgm.co.uk
Purity Assessment:
Once a method is developed, it can be used to assess the purity of this compound preparations. The presence of impurities or degradation products will appear as separate peaks in the chromatogram. By comparing the peak area of the main compound to the total area of all peaks, the purity can be quantified. Stability-indicating HPLC methods are specifically designed to separate the intact drug from its degradation products, which is crucial for quality control and stability studies. openaccessjournals.com
Below is an example of typical parameters for an HPLC method used for cobinamide analysis:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | PDA/DAD at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table represents a generalized HPLC method and specific conditions may vary based on the exact application and instrumentation.
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an exceptionally powerful tool for the quantitative analysis of this compound and the identification of its metabolites. mercodia.comlongdom.org
Quantitative Analysis:
In LC-MS/MS, after the components of a sample are separated by the LC system, they are introduced into the mass spectrometer. longdom.org The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, a technique called multiple reaction monitoring (MRM) is often used. nih.gov In MRM, a specific precursor ion (corresponding to the molecule of interest) is selected and fragmented, and then a specific fragment ion is monitored. This highly specific detection method provides excellent sensitivity and minimizes interference from other components in the sample matrix, which is particularly important when analyzing complex biological samples like plasma or urine. mercodia.comcreative-proteomics.com
Metabolite Identification:
The study of how drugs and compounds are metabolized in the body (ADME - absorption, distribution, metabolism, and excretion) is a critical part of pharmaceutical research. mercodia.com LC-MS/MS is instrumental in identifying and characterizing metabolites of this compound. creative-proteomics.com After administration, cobinamide can be modified by various enzymatic reactions in the body, leading to the formation of metabolites. By analyzing biological samples with LC-MS/MS, these metabolites can be detected and their structures can often be elucidated based on their mass and fragmentation patterns. This information is crucial for understanding the compound's fate in the body. mercodia.com
A typical LC-MS/MS workflow involves:
Sample Preparation: Extraction of cobinamide and its metabolites from the biological matrix.
LC Separation: Separation of the parent compound and its metabolites using an appropriate HPLC method. escholarship.org
MS Detection: Ionization of the separated compounds.
MS/MS Analysis: Fragmentation of the parent ions and detection of specific fragment ions for identification and quantification.
| Application | Technique |
| Purity Analysis | HPLC with UV/PDA detection |
| Quantitative Analysis | LC-MS/MS with Multiple Reaction Monitoring (MRM) |
| Metabolite ID | LC-MS/MS with analysis of fragmentation patterns |
This table provides a summary of the primary applications of LC-based techniques for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Purity Assessment
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic techniques are vital for probing the molecular structure of this compound, its electronic properties, and its interactions with other molecules.
UV-Visible spectroscopy is a fundamental technique used to study this compound due to the characteristic absorbance of its corrin (B1236194) ring. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the ligand bound to the cobalt center and the oxidation state of the cobalt ion.
Changes in the UV-Vis spectrum can be used to monitor:
Ligand Binding: When a ligand binds to the cobalt center of cobinamide, it can cause a shift in the absorption peaks. For instance, the conversion of dicyanocobinamide to the dihydrate form can be monitored by a shift in the characteristic absorption band. By titrating a solution of cobinamide with a ligand and monitoring the spectral changes, the binding affinity can be determined.
Redox State: The oxidation state of the cobalt ion (Co(I), Co(II), or Co(III)) significantly influences the UV-Vis spectrum. For example, the reduction of Co(III) to Co(II) in cobinamide can be followed by monitoring the appearance of characteristic peaks for the Co(II) species, such as a peak around 525 nm. acs.org The kinetics of redox reactions involving cobinamide can be studied using techniques like stopped-flow UV-Vis spectroscopy, which allows for the rapid mixing of reactants and monitoring of fast spectral changes. acs.orgnih.gov
A study on the reaction of cobinamide(II) with sulfur dioxide utilized UV-Vis spectroscopy to follow the kinetics of the reaction, which resulted in the oxidation of the Co(II) center. nih.gov
To obtain a detailed three-dimensional structure of this compound at atomic resolution, X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques. nih.govjeolusa.com
X-ray Crystallography:
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM has emerged as a powerful complementary technique to X-ray crystallography, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govjeolusa.comnih.gov In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the molecules in their near-native state. jeolusa.com A transmission electron microscope is then used to take many two-dimensional images of the randomly oriented particles. These 2D images are then computationally combined to reconstruct a three-dimensional model of the molecule. nih.gov While historically limited to lower resolutions, recent technological advances have enabled cryo-EM to achieve near-atomic resolution for many samples. nih.gov For studying this compound in complex with large proteins, cryo-EM can provide invaluable structural insights. nih.gov
| Technique | Sample Requirement | Information Obtained |
| X-ray Crystallography | Crystalline solid | High-resolution 3D atomic structure, bond lengths, and angles. mdpi.com |
| Cryo-EM | Vitrified solution | 3D structure of molecules and complexes in a near-native state, can reveal conformational flexibility. jeolusa.comnih.gov |
This table compares the key features of X-ray crystallography and cryo-EM for structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the solid-state structures from X-ray crystallography. wikipedia.org
NMR spectroscopy is based on the magnetic properties of atomic nuclei. wikipedia.org When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment of the nucleus, allowing for the detailed characterization of molecular structure. wikipedia.org
For this compound, NMR can be used to:
Determine Solution-State Structure: Techniques like 1H, 13C, and 2D NMR (e.g., COSY, NOESY) can be used to assign the resonances of the different atoms in the molecule and to determine its three-dimensional conformation in solution. wikipedia.orgnih.govnih.gov
Study Molecular Interactions: NMR is very sensitive to changes in the chemical environment upon binding to other molecules. By monitoring changes in the NMR spectrum of cobinamide upon the addition of a binding partner, the site of interaction and the dynamics of the binding event can be characterized.
Investigate Dynamics: NMR can provide information about the flexibility and motion of different parts of the molecule in solution.
High-resolution Fourier transform NMR has been used to study the 13C spectra of aqueous solutions of corrinoids, including dicyanocobinamide, demonstrating the utility of this technique for resolving the complex structures of these molecules. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Biology
Quantitative Methodologies for In Vitro this compound Assays
The quantitative analysis of this compound in vitro relies on sensitive and specific methodologies that leverage its unique chemical reactivity and spectroscopic properties. These assays are crucial for understanding its interactions with various molecules and its potential applications.
Colorimetric and Fluorometric Detection Principles for this compound Reactivity
The reactivity of the cobalt center in this compound allows for the development of robust colorimetric and fluorometric assays. These methods are based on the distinct spectral changes that occur upon the binding of specific analytes.
Colorimetric Detection
The principle of colorimetric detection of this compound reactivity is primarily based on the change in its visible absorption spectrum upon ligand binding. A prominent example is the detection of cyanide. escholarship.orgresearchgate.netacs.org In an alkaline medium, cobinamide is orange, with a maximum absorbance (λmax) at approximately 510 nm. escholarship.orgresearchgate.netacs.org When cobinamide reacts with cyanide, dicyanocobinamide is formed, resulting in a color change to violet and a shift in the maximum absorbance to around 583 nm. escholarship.orgresearchgate.netacs.orgresearchgate.net This significant and visually distinct color change allows for the straightforward spectrophotometric quantification of cyanide. researchgate.net
The reaction involves the displacement of the axial ligands of cobinamide by cyanide ions. The high affinity of cobinamide for cyanide makes this a highly sensitive and specific detection method. escholarship.org Research has shown that even with an excess of hydroxoaquocobinamide, the formation of dicyanocobinamide can occur rapidly due to kinetic factors, which enhances the sensitivity of the assay for trace amounts of cyanide. oup.com
Fluorometric Detection
Fluorometric methods for assaying this compound reactivity can be based on two main principles: fluorescence quenching and the use of fluorescently labeled analogs.
Fluorescence Quenching: The binding of cobinamide to certain molecules, particularly proteins, can lead to the quenching of the intrinsic fluorescence of those molecules. For instance, studies have demonstrated that the interaction of cobinamide with bovine serum albumin (BSA) and the periplasmic binding protein VcBtuF from Vibrio cholerae results in the quenching of their tryptophan fluorescence. researchgate.netnih.gov This quenching effect can be used to determine the binding affinity and kinetics of cobinamide with these proteins. The decrease in fluorescence intensity is proportional to the concentration of the cobinamide-protein complex, allowing for quantitative analysis. escholarship.orgacs.org
Fluorescent Analogs: Another approach involves the use of chemically synthesized fluorescent analogs of cobinamide and related corrinoids. researchgate.netnih.gov By attaching a fluorescent group to the corrin ring or other parts of the molecule, researchers can create probes to monitor the uptake and distribution of these compounds in biological systems. researchgate.netnih.gov For example, fluorescent derivatives of cobyric acid (a precursor to cobinamide) and cobalamin have been used to demonstrate their uptake by bacteria such as Mycobacterium tuberculosis and Escherichia coli. nih.gov The fluorescence of these analogs allows for direct visualization and quantification within cellular environments.
Table 1: Spectroscopic Properties for Cobinamide-Based Cyanide Detection
| Parameter | Cobinamide (in alkaline solution) | Dicyanocobinamide (after reaction with cyanide) | Reference |
|---|---|---|---|
| Visual Color | Orange | Violet | escholarship.orgresearchgate.netacs.orgresearchgate.net |
| Maximum Absorbance (λmax) | ~510 nm | ~583 nm | escholarship.orgresearchgate.netacs.orgresearchgate.net |
Liquid Core Waveguide-Based Spectrometry for Trace Analysis
For the trace analysis of compounds that react with cobinamide, such as cyanide, highly sensitive techniques are required. Liquid core waveguide (LCW)-based spectrometry has emerged as a powerful tool that significantly enhances detection limits by extending the optical path length. escholarship.orgresearchgate.netacs.org
A novel cyanide analyzer has been developed based on the colorimetric reaction of cobinamide with cyanide, coupled with an LCW for detection. escholarship.orgresearchgate.netacs.org This system typically involves a flow injection analysis (FIA) setup where the sample and cobinamide reagent are injected into a carrier stream. escholarship.orgoup.com The reaction occurs within a mixing coil, and the resulting color change is measured as the mixture flows through a long path length LCW cell, which can be up to 50 cm. escholarship.orgresearchgate.netacs.org The extended path length of the LCW dramatically increases the analytical sensitivity compared to standard cuvette-based spectrophotometry.
The use of a white light-emitting diode (LED) as a light source and a fiber-optic charge-coupled device (CCD) spectrometer allows for multiwavelength detection. escholarship.orgresearchgate.netacs.org This feature enables built-in corrections for instrumental drift and artifact responses, further improving the accuracy and robustness of the measurements. escholarship.orgresearchgate.netacs.org
Research has demonstrated the high performance of this methodology, achieving a low limit of detection and a wide linear dynamic range for cyanide analysis. escholarship.orgresearchgate.netacs.org The system also boasts a high sample throughput, making it suitable for rapid screening applications. escholarship.orgresearchgate.netacs.org While the method is highly specific, some interferences have been noted, such as from sulfide (B99878), which can also react with cobinamide. However, the distinct absorption spectrum of the sulfide product allows for potential correction in samples where its presence is significant. escholarship.orgresearchgate.netacs.org
Table 2: Performance Characteristics of a Cobinamide-Based LCW Cyanide Analyzer
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD, S/N=3) | 30 nM | escholarship.orgresearchgate.netacs.org |
| Linear Dynamic Range | Up to 10 µM | escholarship.orgresearchgate.netacs.org |
| Sample Throughput | 38 samples/hour | escholarship.orgresearchgate.netacs.org |
| Relative Standard Deviation (RSD) at 0.5 µM | 3.2% (n=7) | escholarship.orgresearchgate.netacs.org |
| Relative Standard Deviation (RSD) at 1 µM | 1.7% (n=6) | escholarship.orgresearchgate.netacs.org |
Biotechnological Production and Metabolic Engineering of Cobinamide Dihydrate
Microbial Fermentation Strategies for Enhanced Cobinamide Dihydrate Production
Microbial fermentation is the primary method for the commercial production of vitamin B12 and its precursors, including cobinamide. mdpi.comnih.gov The process involves cultivating specific microorganisms in controlled environments to maximize the yield of the desired product.
Strain Selection and Optimization of Culture Conditions in Industrial Biotechnology
The selection of appropriate microbial strains is a critical first step in establishing an efficient fermentation process. Historically, strains of Propionibacterium freudenreichii (formerly Propionibacterium shermanii) and Pseudomonas denitrificans have been the workhorses of industrial vitamin B12 production. mdpi.comnih.govmdpi.com These organisms are known for their natural ability to synthesize cobalamin. nih.gov Through classical strain improvement techniques, such as random mutagenesis using UV light or chemical agents, researchers have developed high-yielding strains. mdpi.comfrontiersin.org For instance, a highly efficient vitamin B12-producing strain of P. denitrificans was developed by Rhône-Poulenc Rorer through random mutagenesis. researchgate.net
Optimization of culture conditions is equally important for maximizing product yield. This involves fine-tuning various parameters of the fermentation process, including:
Media Composition: The growth medium must provide all the necessary nutrients for the microorganism. Key components include carbon sources (like glucose), nitrogen sources (like corn steep liquor and yeast extract), and essential minerals. nih.govsemanticscholar.org The supplementation of precursors such as 5-aminolevulinic acid (ALA), cobalt ions (Co²⁺), and 5,6-dimethylbenzimidazole (B1208971) (DMB) has been shown to enhance production. mdpi.commdpi.comsemanticscholar.org
Aeration: The oxygen supply can significantly impact the metabolic pathway utilized by the microorganism. P. denitrificans employs an aerobic pathway for cobalamin synthesis, making oxygen a critical parameter. mdpi.comnih.gov In contrast, P. freudenreichii uses an anaerobic pathway. mdpi.com
Fermentation Mode: Fed-batch fermentation, where nutrients are added incrementally during the process, is often employed to maintain optimal conditions and achieve higher cell densities and product yields. frontiersin.org
A study on E. coli engineered for vitamin B12 production demonstrated the impact of media optimization. By comparing various carbon and nitrogen sources, glucose and corn steep liquor were identified as optimal. nih.gov Further optimization using an orthogonal array design led to a significant increase in vitamin B12 yield. nih.gov
Genetic Perturbations for Increased Biosynthetic Flux
To further enhance the production of cobinamide, genetic manipulation of the production strains is a powerful strategy. This involves targeted modifications to the organism's genetic makeup to channel metabolic resources towards the desired biosynthetic pathway.
One key approach is the disruption of genes that divert precursors away from cobinamide synthesis. For example, in the production of vitamin B12 in Bacillus megaterium, an antisense RNA strategy was used to silence the hemZ gene, which encodes coproporphyrinogen III oxidase. researchgate.net This enzyme competes for the precursor uroporphyrinogen III, and its downregulation helps to direct more of this intermediate towards the cobalamin pathway. researchgate.netnih.gov
Another strategy involves alleviating feedback inhibition, a natural regulatory mechanism where the final product of a pathway inhibits an early enzymatic step. In B. megaterium, feedback inhibition of HemA, the initial enzyme of the tetrapyrrole biosynthesis, by heme was overcome by the overproduction of a stabilized form of the enzyme. researchgate.net Similarly, removing the B12 riboswitch upstream of the cbiXJCDETLFGAcysG(A)cbiYbtuR operon helped to abolish B12-dependent feedback inhibition. researchgate.net
Metabolic Engineering Approaches for this compound Pathway Manipulation
Metabolic engineering provides a more targeted and rational approach to improving microbial production compared to classical strain improvement methods. It involves the deliberate modification of metabolic pathways to enhance the production of specific compounds.
Overexpression of Key Biosynthetic Enzymes
A common and effective strategy in metabolic engineering is the overexpression of genes encoding key enzymes in the biosynthetic pathway. By increasing the concentration of these enzymes, the metabolic flux through the pathway can be significantly enhanced.
In the context of cobinamide and vitamin B12 production, numerous studies have demonstrated the success of this approach. For instance, in a genetically engineered strain of P. denitrificans, eight of the cob genes involved in vitamin biosynthesis were overexpressed, which was instrumental in elucidating the complete sequence of the pathway. wikipedia.orgwikipedia.org In B. megaterium, the plasmid and genome-based overexpression of several genes, including cbiX, sirA, and the hemAXCDBL and cbiXJCDETLFGAcysG(A)cbiYbtuR operons, led to a significant increase in cobalamin production. researchgate.net
Similarly, in engineered E. coli, optimizing the expression of cobN and customizing the ribosome binding sites of cobS and cobT resulted in a substantial increase in vitamin B12 yield. nih.gov The table below summarizes some of the key genes that have been overexpressed to enhance cobalamin pathway flux.
| Gene(s) | Organism | Effect of Overexpression |
| Eight cob genes | Pseudomonas denitrificans | Elucidation of the complete biosynthetic pathway. wikipedia.orgwikipedia.org |
| cbiX, sirA, hemAXCDBL, cbiXJCDETLFGAcysG(A)cbiYbtuR | Bacillus megaterium | Significantly increased cobalamin production. researchgate.net |
| cobN, cobS, cobT | Escherichia coli | Increased vitamin B12 yield. nih.gov |
| cobF-cobM cluster, cobA, cobE | Propionibacterium freudenreichii | Increased vitamin B12 production. researchgate.net |
Engineering for Elimination of Competing Metabolic Pathways
To maximize the carbon flux towards cobinamide synthesis, it is often necessary to downregulate or eliminate competing metabolic pathways that drain key precursors. The biosynthesis of cobinamide is a branch of the complex tetrapyrrole pathway, which also leads to the synthesis of other essential molecules like heme and siroheme (B1205354). nih.govnih.gov
A prime example of this strategy is the downregulation of the heme branch. As mentioned earlier, silencing the hemZ gene in B. megaterium using an antisense RNA strategy successfully reduced the flux towards heme and increased cobalamin production. researchgate.net This demonstrates that by creating metabolic bottlenecks in competing pathways, resources can be effectively redirected towards the desired product.
The central metabolism of the host organism can also be engineered to increase the supply of precursors and energy cofactors. For example, modifications to increase the availability of S-adenosyl-L-methionine (SAM), a crucial methyl donor in the cobalamin pathway, can be beneficial.
Cell-Free Biocatalytic Systems for this compound Synthesis
While microbial fermentation is the dominant production method, cell-free biocatalytic systems are emerging as a promising alternative. These systems utilize purified enzymes or crude cell extracts to perform multi-step syntheses in vitro, offering several advantages over in-vivo fermentation, such as the elimination of cell maintenance, easier product purification, and the ability to operate under conditions that might be toxic to living cells. acs.org
Recently, a complete cell-free synthesis of adenosylcobalamin (AdoCbl) from the simple precursor 5-aminolevulinic acid (5-ALA) was reported. researchgate.net This remarkable achievement involved the integration and optimization of over 30 biocatalytic reactions. researchgate.net The system successfully overcame challenges such as feedback inhibition, instability of intermediates, and cofactor imbalance. researchgate.net
In this cell-free system, the synthesis of cobinamide is a central module. Key enzymes for the transformation of uroporphyrinogen III into cobinamide are employed. For example, the reduction of the central cobalt ion in cobyrinic acid a,c-diamide is catalyzed by CobR from Brucella melitensis. researchgate.net This cell-free approach demonstrates the potential for producing complex molecules like cobinamide with high precision and control, paving the way for future advancements in biomanufacturing. researchgate.net
Reconstitution of Cobalamin Biosynthesis Pathways with this compound Intermediates
The final stages of cobalamin synthesis, known as the nucleotide loop assembly (NLA) pathway, are responsible for attaching the lower ligand, often 5,6-dimethylbenzimidazole (DMB), to the corrin (B1236194) ring of cobinamide. mdpi.comnih.gov Several microorganisms that cannot produce cobinamide de novo can perform this conversion, effectively reconstituting the full biosynthetic pathway when supplied with this intermediate. mdpi.com
A notable example is the enteric bacterium Escherichia coli, which synthesizes cobalamin only when provided with exogenous cobinamide. E. coli possesses the necessary genetic machinery for the final assembly steps. These genes, homologous to those in Salmonella typhimurium, include cobU (encoding a bifunctional cobinamide kinase-guanylyltransferase), cobT (encoding dimethylbenzimidazole phosphoribosyltransferase), and cobS (encoding cobalamin synthase). The functions of these genes have been confirmed through the creation of insertion mutants that lose the ability to convert cobinamide to cobalamin.
Salmonella enterica serovar Typhimurium, while capable of de novo cobalamin synthesis under anaerobic conditions, can also readily salvage incomplete corrinoids like cobinamide from its environment. nih.gov The NLA pathway in Salmonella involves two branches: ring activation and base activation. The ring activation begins with the enzyme CbiB, which attaches 1-amino-propanol phosphate (B84403) (AP-P) to adenosyl-cobyric acid to produce adenosylcobinamide phosphate. nih.gov The penultimate step, the condensation of the activated corrin ring with the lower ligand base, is catalyzed by CobS, an integral membrane protein. nih.gov The conservation of CobS among all known cobamide producers suggests that the late-stage assembly of the nucleotide loop is a membrane-associated process. nih.gov
This ability to salvage cobinamide is not limited to bacteria. Many eukaryotes also rely on salvaging exogenous cobinamide, utilizing similar enzymatic steps for the nucleotide loop assembly. mdpi.com This widespread natural capability makes the reconstitution of cobalamin biosynthesis from cobinamide a viable and attractive strategy in metabolic engineering. Organisms can be engineered to enhance this natural salvage capability or have the necessary genes introduced to create novel production hosts. For instance, some organisms have been found to retain the genes required to convert cobinamide into cobalamin despite having lost the more complex upstream pathway for de novo synthesis through genome reduction. kent.ac.uk
Table 1: Key Enzymes in Cobalamin Biosynthesis from Cobinamide Intermediates
| Enzyme | Gene Name (in E. coli / S. typhimurium) | Function | Source(s) |
|---|---|---|---|
| Cobinamide kinase-guanylyltransferase | cobU |
Bifunctional enzyme for ring activation | |
| Cobalamin (5'-phosphate) synthase | cobS |
Catalyzes the condensation of the activated corrin ring and lower ligand | nih.gov |
| Dimethylbenzimidazole phosphoribosyltransferase | cobT |
Involved in the activation of the lower base (DMB) | |
| Adenosylcobinamide-phosphate synthase | cbiB |
Attaches 1-amino-propanol phosphate to the corrinoid | nih.gov |
Modular Optimization for Yield and Efficiency in Cell-Free Production
Cell-free synthesis systems have emerged as a powerful platform for producing complex biomolecules like cobalamin, bypassing the constraints of cell viability and complex regulation inherent in whole-cell fermentation. nih.govpromega.co.uk The production of adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, has been achieved in a cell-free system containing 36 enzymes, with this compound acting as a crucial intermediate. researchgate.net A key strategy for improving the productivity of such complex, multi-enzyme cascades is modular optimization.
In this approach, the entire biosynthetic pathway is divided into distinct functional modules, each of which can be individually optimized before being integrated into the complete system. For the cell-free synthesis of AdoCbl from the precursor 5-aminolevulinic acid (5-ALA), the pathway can be conceptualized into modules responsible for precursor synthesis, corrin ring formation (leading to intermediates like hydrogenobyrate), and finally, the nucleotide loop assembly that converts a cobinamide-like structure into the final product. nih.govresearchgate.net
Researchers have demonstrated that feeding the system with a purified intermediate, hydrogenobyrate, can significantly boost the final yield of AdoCbl to 5.78 mg/L, compared to 417.41 µg/L when starting from 5-ALA. researchgate.net This highlights the effectiveness of isolating and optimizing specific parts of the pathway. Further enhancements are achieved through targeted strategies within these modules:
Cofactor Balancing: The activity of many enzymes in the pathway is dependent on specific cofactors. For instance, maintaining an optimal NADPH/NADH ratio (e.g., 2:1) is critical for sustaining the activity of methyltransferases involved in the early stages of corrin ring synthesis.
Intermediate Stabilization: Many biosynthetic intermediates are chemically labile. The addition of stabilizing agents, such as 10% (v/v) glycerol (B35011), can reduce the hydrolysis of unstable compounds like cobinamide phosphate, preventing the loss of valuable pathway intermediates.
Energy Regeneration: Cell-free systems require a continuous supply of energy, typically in the form of ATP. Efficient ATP regeneration systems are crucial for driving the numerous enzymatic steps. Using energy sources like 3-phosphoglycerate (B1209933) (3-PGA) has been shown to significantly improve protein yields in E. coli-based cell-free systems. nih.gov
Tuning Enzyme Concentrations: The optimal concentration of each of the 30+ enzymes must be determined to prevent the accumulation of inhibitory intermediates and to ensure a smooth metabolic flux through the entire pathway. nih.gov
These modular optimization techniques allow for a systematic approach to overcoming bottlenecks in long and complex biosynthetic pathways, leading to substantial improvements in the yield and efficiency of cobinamide and cobalamin production in cell-free environments. researchgate.net
Table 2: Optimization Strategies for Cell-Free Cobinamide/Cobalamin Synthesis
| Optimization Strategy | Description | Example/Finding | Source(s) |
|---|---|---|---|
| Modular Pathway Design | Dividing the biosynthetic pathway into functional modules for individual optimization. | A 36-enzyme system was developed, with modules for precursor synthesis and nucleotide loop assembly. | nih.gov |
| Intermediate Feeding | Supplying a stable, purified intermediate to bypass early, inefficient steps. | Feeding with hydrogenobyrate increased AdoCbl yield from 417.41 µg/L to 5.78 mg/L. | researchgate.net |
| Cofactor Engineering | Maintaining optimal ratios of essential cofactors like NADPH and NADH. | An NADPH/NADH ratio of 2:1 was used to support methyltransferase activity. | |
| Intermediate Stabilization | Adding chemical agents to prevent the degradation of labile intermediates. | 10% (v/v) glycerol was added to reduce hydrolysis of cobinamide phosphate. | |
| Energy System Optimization | Implementing efficient energy sources and regeneration systems. | Use of 3-phosphoglycerate (3-PGA) as an efficient energy source in E. coli systems. | nih.gov |
Biomimetic Systems and in Vitro Biochemical Applications of Cobinamide Dihydrate
Cobinamide Dihydrate as a Model for Corrinoid Cofactor Functionality
This compound, a structural analog of vitamin B12 (cobalamin), serves as a crucial model for understanding the functionality of corrinoid cofactors. journals.co.zanih.gov Unlike cobalamin, cobinamide lacks the lower axial dimethylbenzimidazole nucleotide tail. journals.co.zanih.gov This structural difference, where a water molecule replaces the bulky nucleotide ligand in aqueous solutions, exposes a second coordination site on the central cobalt ion. nih.gov This allows cobinamide to bind two ligands simultaneously, a key feature influencing its chemical reactivity and making it a versatile tool for studying corrinoid-dependent enzymatic reactions. nih.gov
The absence of the nucleotide tail in cobinamide reduces the steric hindrance around the cobalt center, leading to a higher affinity for various ligands compared to cobalamin. nih.govresearchgate.net For instance, the equilibrium constant for the coordination of a cyanide ion to aquahydroxocobinamide is significantly higher than that for hydroxocobalamin (B81358). researchgate.net This enhanced reactivity makes cobinamide an excellent model for investigating the fundamental chemistry of corrinoid cofactors, including ligand binding, redox reactions, and the formation of organometallic bonds, which are central to the function of B12-dependent enzymes. journals.co.za
Furthermore, cobinamide's role as a late-stage precursor in the biosynthesis of cobalamin in some microorganisms underscores its biological relevance and suitability as a model compound. nih.gov By studying the interactions of cobinamide with various molecules and its catalytic activities in simplified, well-defined systems, researchers can gain valuable insights into the mechanisms of action of more complex corrinoid-dependent enzymes. journals.co.zaacs.org
Reconstituted Biochemical Systems for Studying this compound Reactivity
Studies on Oxidative Stress Mitigation Mechanisms (Superoxide, Hydrogen Peroxide, Peroxynitrite Neutralization)
This compound has demonstrated significant potential as a potent and versatile antioxidant, capable of neutralizing multiple reactive oxygen species (ROS) and reactive nitrogen species (RNS). escholarship.orgnih.gov In reconstituted biochemical systems, it has been shown to function as both a superoxide (B77818) dismutase (SOD) and a catalase mimetic, effectively neutralizing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), respectively. escholarship.orgnih.gov
Studies have determined the apparent rate constants for the reaction of cobinamide with these reactive species. For cobinamide with cobalt in the +2 oxidation state (Cbi(II)), the apparent rate constants are approximately 1.9 × 10⁸ M⁻¹s⁻¹ for superoxide and 3.7 × 10⁴ M⁻¹s⁻¹ for hydrogen peroxide. escholarship.orgnih.govresearchgate.netdntb.gov.ua When cobalt is in the +3 oxidation state (Cbi(III)), the apparent rate constants are approximately 1.1 × 10⁸ M⁻¹s⁻¹ for superoxide and 8.0 × 10² M⁻¹s⁻¹ for hydrogen peroxide. escholarship.orgnih.govresearchgate.netdntb.gov.ua
Furthermore, cobinamide is a potent scavenger of peroxynitrite (ONOO⁻), a highly damaging oxidant formed from the reaction of superoxide and nitric oxide. escholarship.orgnih.gov The apparent rate constant for the reaction of Cbi(II) with peroxynitrite is 6.3 × 10⁶ M⁻¹s⁻¹. escholarship.orgnih.govresearchgate.netdntb.gov.ua This multifaceted antioxidant activity makes cobinamide a subject of interest for understanding and potentially mitigating conditions associated with heightened oxidative stress. escholarship.orgnih.govnih.gov The ability of cobinamide to neutralize a broad spectrum of reactive species highlights its potential as a protective agent in biological systems under oxidative duress. escholarship.orgresearchgate.net
| Reactive Species | Cobinamide Oxidation State | Apparent Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Superoxide (O₂⁻) | Co(II) | 1.9 × 10⁸ escholarship.orgnih.govresearchgate.netdntb.gov.ua |
| Superoxide (O₂⁻) | Co(III) | 1.1 × 10⁸ escholarship.orgnih.govresearchgate.netdntb.gov.ua |
| Hydrogen Peroxide (H₂O₂) | Co(II) | 3.7 × 10⁴ escholarship.orgnih.govresearchgate.netdntb.gov.ua |
| Hydrogen Peroxide (H₂O₂) | Co(III) | 8.0 × 10² escholarship.orgnih.govresearchgate.netdntb.gov.ua |
| Peroxynitrite (ONOO⁻) | Co(II) | 6.3 × 10⁶ escholarship.orgnih.govresearchgate.netdntb.gov.ua |
Enzymatic Reaction Analogues and Corrinoid Chemistry in Artificial Environments
This compound is utilized in artificial environments to model and understand the complex chemistry of corrinoid-dependent enzymes. journals.co.zaresearchgate.net These reconstituted systems allow for the detailed study of specific reactions and mechanisms in a controlled setting, free from the complexity of a complete biological system.
One area of focus is the study of methyl transfer reactions, analogous to those catalyzed by enzymes like methionine synthase. journals.co.za By observing the reactivity of cobinamide with various methyl donors and acceptors in vitro, researchers can elucidate the structural and electronic factors that govern these fundamental biological processes.
Another significant application is in the study of reductive dehalogenation, a process where organohalides are detoxified. Some bacteria that perform this function are auxotrophic for corrinoids and can utilize cobinamide. osti.gov Studying these bacteria in cultures supplemented with cobinamide provides insights into the role of the corrinoid cofactor in the dehalogenation process. osti.gov
Furthermore, cell-free enzymatic systems have been constructed to produce vitamin B12 and its precursors. nih.gov In these systems, cobinamide is a key intermediate, and its conversion to the final cofactor can be studied in detail. nih.gov This allows for the optimization of reaction conditions and the investigation of the roles of various enzymes in the biosynthetic pathway. nih.gov These artificial environments provide a powerful platform for dissecting the intricate chemistry of corrinoids and their enzymatic functions.
Integration of this compound into Synthetic Biology Constructs
Design of Novel Corrinoid-Dependent Biosystems
Synthetic biology aims to design and construct new biological parts, devices, and systems. youtube.comyoutube.com this compound's unique properties make it a valuable component in the creation of novel corrinoid-dependent biosystems. nih.govnih.gov Organisms that cannot produce their own corrinoids can be engineered to "salvage" or import intermediates like cobinamide from their environment and complete the synthesis of the required cobamide cofactor. nih.govuga.edu This "salvaging" pathway is a key target for synthetic biologists.
By introducing or modifying the genes responsible for the uptake and processing of cobinamide, researchers can create microbial strains with tailored cobamide dependencies. nih.gov For example, bacteria can be engineered to produce specific cobamide-dependent enzymes for bioremediation or industrial catalysis, with their activity controlled by the external supply of cobinamide. epfl.ch
Furthermore, understanding the process of "cobamide remodeling," where an organism can convert one type of cobamide into another, opens up possibilities for designing sophisticated biosystems. nih.gov An organism could be engineered to take up cobinamide and convert it into a specific cobamide analog required for a synthetic metabolic pathway. This allows for the creation of complex, modular biological circuits where different processes are controlled by the availability and form of the corrinoid cofactor. nih.govnih.gov
Applications in Artificial Enzyme Mimics
The development of artificial enzyme mimics, or "nanozymes," is a rapidly growing field that seeks to create synthetic molecules with catalytic activities similar to natural enzymes. mdpi.comxuslab.com this compound, with its reactive cobalt center, serves as an excellent scaffold for the design of such mimics. researchgate.net
Researchers can modify the ligands attached to the cobinamide core to tune its catalytic properties, creating mimics with specific functionalities. For example, by attaching different functional groups, it may be possible to create cobinamide-based catalysts that mimic the activity of enzymes like hydrogenases or peroxidases. chemistryviews.org
The antioxidant properties of cobinamide itself, particularly its ability to mimic superoxide dismutase and catalase, make it a direct example of a functional enzyme mimic. escholarship.orgnih.gov These mimics can be used in various applications where the cost, stability, or availability of natural enzymes is a limiting factor. The integration of cobinamide into synthetic constructs like metal-organic frameworks could further enhance its stability and catalytic efficiency, paving the way for the development of robust and reusable artificial enzymes for a wide range of industrial and biomedical applications. xuslab.com
Q & A
Q. Q. How should conflicting data on this compound’s ability to reverse HS-induced cytochrome c oxidase inhibition be resolved?
- Methodological Answer : Re-evaluate assay conditions (e.g., mitochondrial isolation methods, substrate concentrations) across labs. Compare results with alternative techniques, such as oxygen consumption assays using Seahorse analyzers. Collaborate with structural biologists to resolve ligand-binding modes via cryo-EM or X-ray crystallography .
Q. What validation steps ensure the reliability of behavioral endpoints in this compound studies?
- Methodological Answer : Standardize testing environments (e.g., noise levels, lighting) and habituate animals pre-trial. Use automated tracking software (e.g., EthoVision) to minimize observer bias. Include positive controls (e.g., hydroxylamine for HS scavenging) to confirm assay sensitivity. Publish raw data and analysis scripts in repositories like Figshare for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
